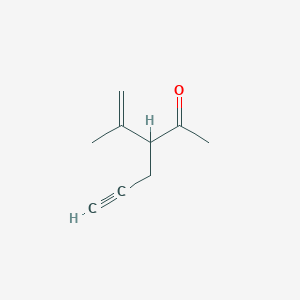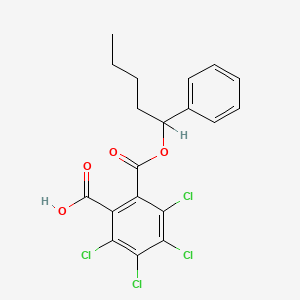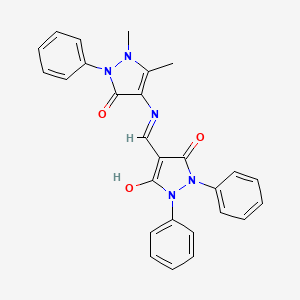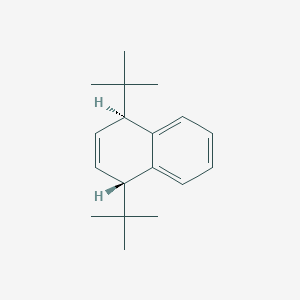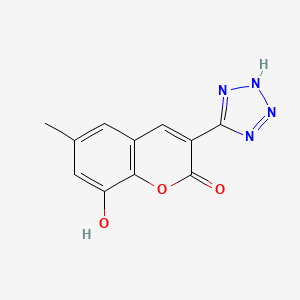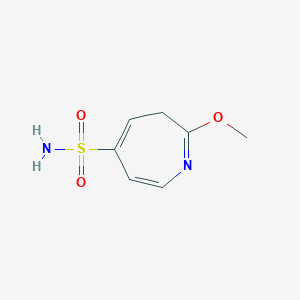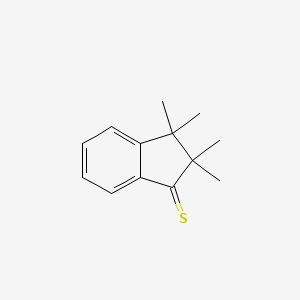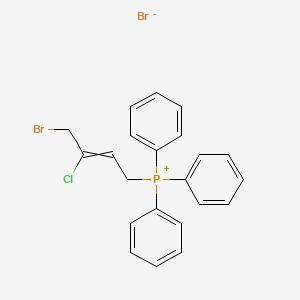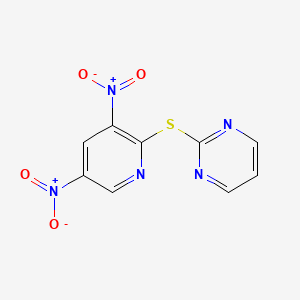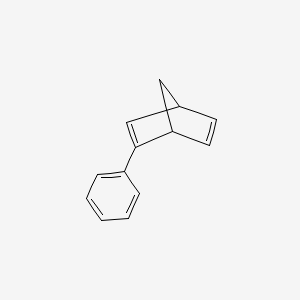
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-, also known as 2-phenylbicyclo[2.2.1]hepta-2,5-diene, is an organic compound with the molecular formula C13H12. It is a derivative of norbornadiene, a bicyclic hydrocarbon, with a phenyl group attached to the second carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- typically involves the Diels-Alder reaction, where cyclopentadiene reacts with phenylacetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-pressure reactors can also enhance the efficiency of the Diels-Alder reaction, allowing for large-scale synthesis of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- involves its ability to undergo various chemical transformations due to its strained bicyclic structure. The compound can act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. Its phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornadiene: The parent compound of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-, lacking the phenyl group.
Bicyclo(2.2.1)hepta-2,5-diene: Similar structure but without the phenyl substitution.
2,5-Norbornadiene: Another derivative of norbornadiene with different substituents.
Uniqueness
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- is unique due to the presence of the phenyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
74437-39-1 |
|---|---|
Formule moléculaire |
C13H12 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-phenylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C13H12/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-7,9-10,12H,8H2 |
Clé InChI |
YAICWJNVEOOIEM-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
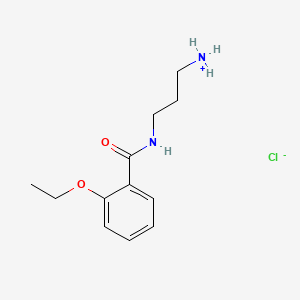
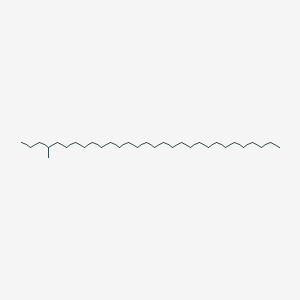
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)
